molecular formula C21H28ClFN2O2 B5616144 8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one

8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5616144
M. Wt: 394.9 g/mol
InChI Key: YIQZMTDARLHIIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , typically involves complex organic reactions. For example, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid under refluxing conditions in aqueous ethanol has been reported (Ahmed et al., 2012). This illustrates the complex reaction pathways that can be employed to synthesize related compounds.

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives reveals a complex spirocyclic framework that is often characterized by NMR and X-ray crystallography. For instance, the crystal structure determination and spectroscopic analyses of related compounds have been performed to understand their geometric and electronic properties better (Hudnall et al., 2021).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, reflecting their reactivity and chemical properties. The synthesis and reactivity of such compounds can be influenced by the presence of functional groups, steric hindrance, and electronic effects, as seen in the synthesis and photophysical studies of diazaspiro compounds where solvent effects on photophysical behavior were explored (Aggarwal & Khurana, 2015).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and boiling points, can be deduced from their molecular structure and intermolecular interactions. Studies on related compounds have focused on their crystal structure and thermodynamic properties to better understand their stability and behavior in different environments (Zeng et al., 2021).

Safety and Hazards

The safety information available indicates that 1,4-Diaza-spiro[5.5]undecan-3-one may cause respiratory irritation (H335), may be harmful if swallowed (H302), may cause skin irritation (H315), and may cause serious eye irritation (H319) .

properties

IUPAC Name

8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClFN2O2/c1-15(2)7-11-24-13-21(9-6-19(24)26)8-3-10-25(14-21)20(27)16-4-5-17(22)18(23)12-16/h4-5,12,15H,3,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQZMTDARLHIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2(CCCN(C2)C(=O)C3=CC(=C(C=C3)Cl)F)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one

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